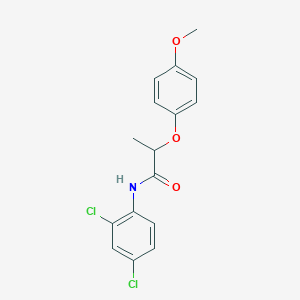
N-(2,4-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide
Overview
Description
N-(2,4-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in humans and animals. It is one of the most widely prescribed NSAIDs in the world, with a broad range of therapeutic applications.
Scientific Research Applications
Diclofenac has been extensively studied for its therapeutic applications in various fields of medicine, including pain management, rheumatology, ophthalmology, and oncology. It is also used in veterinary medicine to treat pain and inflammation in animals. Diclofenac is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of bioactive lipids that play a crucial role in inflammation and pain. By inhibiting COX activity, Diclofenac reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Mechanism of Action
Diclofenac exerts its pharmacological effects by inhibiting the activity of both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in most tissues and plays a role in maintaining the integrity of the gastric mucosa and regulating renal blood flow. COX-2, on the other hand, is induced in response to inflammation and is responsible for the production of prostaglandins at the site of injury. By inhibiting both COX-1 and COX-2, Diclofenac reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
Diclofenac has several biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. It is also known to inhibit the production of reactive oxygen species (ROS) and modulate the expression of various cytokines and chemokines involved in inflammation. Diclofenac is rapidly absorbed after oral administration and has a half-life of approximately 2 hours. It is metabolized in the liver and excreted in the urine and feces.
Advantages and Limitations for Lab Experiments
Diclofenac has several advantages for lab experiments, including its well-established synthesis, high purity, and broad range of therapeutic applications. It is also relatively inexpensive and readily available. However, Diclofenac has several limitations, including its potential for gastrointestinal and renal toxicity, which can limit its use in certain experimental models. It is also known to interact with other drugs, which can complicate data interpretation.
Future Directions
There are several future directions for research on Diclofenac, including the development of new formulations with improved bioavailability and reduced toxicity. There is also a need for further studies on the mechanism of action of Diclofenac, particularly its effects on the immune system and the gut microbiome. Additionally, there is a growing interest in the use of Diclofenac as a potential anticancer agent, and several studies have shown promising results in preclinical models. Further research is needed to explore the potential of Diclofenac as a therapeutic agent in oncology.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-10(22-13-6-4-12(21-2)5-7-13)16(20)19-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHWGDBNNRAMKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)Cl)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[4-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)butanoyl]-1-piperazinecarboxylate](/img/structure/B4110560.png)
![2-{5-[4-(2-furoyl)-1-piperazinyl]-2-nitrophenyl}-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4110561.png)

![2-[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B4110572.png)
![1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4110578.png)
![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-[4-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4110580.png)
![N-[(3-methyl-4-pyridinyl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4110583.png)
![N-benzyl-2-{[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4110591.png)
![4-(1,3-benzodioxol-5-yl)-1-[2-(4-fluorophenyl)ethyl]-3-(2-methylphenoxy)-2-azetidinone](/img/structure/B4110597.png)
![2-[4-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-3-phenyl-1H-pyrazol-1-yl]acetamide](/img/structure/B4110610.png)
![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4110611.png)

![2-methyl-N-[4-({[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)phenyl]-3-furamide](/img/structure/B4110621.png)
![2-{5-[1-(4-methoxyphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4110629.png)